molecular formula C16H13N7O4 B083822 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- CAS No. 12239-57-5

1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-

Cat. No.: B083822
CAS No.: 12239-57-5
M. Wt: 367.32 g/mol
InChI Key: CWGMVTZHEDUTSJ-WBRBSAKNSA-N
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Description

The compound 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- (hereafter referred to as Compound X) is a pyrazole derivative featuring an azo (-N=N-) linkage to a 2,4-dinitrophenyl group, a methyl substituent at position 3, and a phenyl group at position 1 of the pyrazole ring.

Properties

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O4/c1-10-15(16(17)21(20-10)11-5-3-2-4-6-11)19-18-13-8-7-12(22(24)25)9-14(13)23(26)27/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNANWDHJXQWWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1070486
Record name 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-
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Molecular Weight

367.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67162-11-2
Record name 4-[2-(2,4-Dinitrophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine
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Record name 1H-Pyrazol-5-amine, 4-(2-(2,4-dinitrophenyl)diazenyl)-3-methyl-1-phenyl-
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Record name 1H-Pyrazol-5-amine, 4-[2-(2,4-dinitrophenyl)diazenyl]-3-methyl-1-phenyl-
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Record name 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-
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Record name 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-1H-pyrazol-5-amine
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Preparation Methods

The synthesis of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the corresponding diazonium salt. This is achieved by treating 2,4-dinitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5-amine in an alkaline medium to form the azo compound. The reaction is typically carried out in the presence of sodium acetate or another suitable base to maintain the pH.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding nitro and carboxylic acid derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogenation over a palladium catalyst, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used for standard applications. For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation processes .

2. Spectroscopic Analysis
The compound has been characterized using various spectroscopic techniques such as FTIR and mass spectrometry (GC). These analyses provide insights into the structural properties and functional groups present in the compound, essential for understanding its reactivity and potential applications .

Case Studies

Case Study 1: Environmental Monitoring
A study investigated the use of 1H-Pyrazol-5-amine derivatives as potential indicators for environmental pollutants. The azo group in the compound allows for colorimetric detection methods, which can be employed in field tests to monitor water quality and detect hazardous substances. The sensitivity of these methods is enhanced by the compound's unique structural features .

Case Study 2: Pharmaceutical Research
Research has explored the pharmacokinetics of this compound in drug development. Its ability to form stable complexes with various biomolecules makes it a candidate for drug formulation studies. The compound's solubility and stability under physiological conditions were assessed using HPLC methods, demonstrating its potential as a therapeutic agent .

Material Science Applications

1. Dye Chemistry
The compound is utilized as a dye due to its vivid color properties derived from the dinitrophenyl azo group. This application is particularly relevant in textile manufacturing and colorant production, where it serves as a precursor for synthesizing various dyes with enhanced stability and colorfastness .

2. Synthesis of Novel Materials
Recent research indicates that derivatives of 1H-Pyrazol-5-amine can be integrated into polymer matrices to develop materials with specific optical and thermal properties. These materials have potential applications in electronics and photonics, where tailored properties are essential for device performance.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and other proteins, potentially inhibiting their activity. The compound’s biological effects are mediated through its ability to interfere with cellular processes, including DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between Compound X and related pyrazole/heterocyclic derivatives:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
Compound X C₁₆H₁₂N₆O₄* Azo (-N=N-), 2,4-dinitrophenyl, methyl, phenyl Potential dye, ligand, or sensor material -
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O Methoxyphenyl, phenyl, amine Higher solubility in polar solvents
5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ Methyl, phenyl, amine Intermediate in drug synthesis
i-Pentyl 4-(4-methylbenzoyl)-3-(4-methylphenyl)-1-(2,4-dinitrophenyl)-1H-pyrazole-5-carboxylate C₃₁H₃₀N₄O₇ Ester, dinitrophenyl, benzoyl Photostability in polymeric matrices
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one C₈H₇N₅O₂ Hydroxyphenyl, triazole ring, amine Metal coordination studies

*Estimated based on structural analysis.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • Compound X’s 2,4-dinitrophenyl group (strongly electron-withdrawing) contrasts with the methoxy group in , which is electron-donating. This difference impacts solubility and electronic properties. For instance, the nitro groups in Compound X likely reduce solubility in polar solvents compared to the methoxy analog , but enhance stability under UV exposure .
  • The azo group in Compound X extends conjugation, enabling visible-light absorption (λₘₐₓ ~450–550 nm), whereas the amine in absorbs primarily in the UV range.

Heterocyclic Core Variations :

  • Replacing the pyrazole ring in Compound X with a triazole (as in ) alters ring aromaticity and coordination behavior. Triazoles often exhibit stronger metal-binding affinity due to additional nitrogen lone pairs .

Applications :

  • Compound X’s azo-nitro architecture suggests utility in dyes or photoresponsive materials, whereas ’s simpler structure is more suited for pharmaceutical intermediates. The ester derivative in demonstrates enhanced photostability, likely due to steric protection from the bulky substituents.

Spectroscopic and Physical Properties

  • Thermal Stability :
    Compounds with nitro groups (e.g., Compound X, ) exhibit higher thermal decomposition temperatures (>250°C) due to strong intramolecular interactions, whereas methoxy-substituted pyrazoles () decompose at lower temperatures (~200°C) .
  • Solubility : The polar amine group in and improves water solubility, whereas the nitro and phenyl groups in Compound X render it more soluble in organic solvents like DMSO or dichloromethane.

Biological Activity

1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- (CAS Number: 67162-11-2) is a compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, structure, and notable biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

PropertyValue
Molecular FormulaC16H13N7O4
Molecular Weight367.326 g/mol
InChI KeyFNANWDHJXQWWSM-UHFFFAOYSA-N
LogP3.58

Synthesis and Structural Analysis

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with dinitrophenylazide. The structure has been characterized using spectroscopic techniques such as NMR and HRMS. The presence of the azo group is significant for its biological activity, as it can influence electron transfer processes in biological systems.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound .

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy against various strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The compound exhibited significant inhibition zones in disk diffusion assays, comparable to standard antibiotics .
    • The minimum inhibitory concentrations (MICs) were determined, showing effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity :
    • The compound demonstrated notable antifungal activity against pathogens like Candida albicans and Aspergillus niger. It was found to outperform several traditional antifungal agents in specific assays .
    • Mechanistic studies revealed that the compound disrupts fungal cell membranes and induces oxidative stress within fungal cells .

Antitumor Activity

Research indicates that pyrazole derivatives possess antitumor properties due to their ability to inhibit key cancer-related enzymes and pathways:

  • Inhibition of Kinases : They have shown potential in targeting BRAF(V600E), EGFR, and Aurora-A kinase pathways, which are crucial in many cancers .
  • Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, these compounds exhibited enhanced cytotoxic effects in breast cancer cell lines MCF-7 and MDA-MB-231 .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented:

  • Mechanism of Action : The compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation markers in vitro and in vivo models .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation tested a series of pyrazole derivatives against various bacterial strains. The results indicated that certain modifications to the pyrazole ring significantly enhanced antimicrobial activity compared to the parent compound .
  • Antitumor Synergy : In another study focusing on breast cancer treatment, the compound was used in combination with doxorubicin. Results showed a marked increase in apoptosis rates among treated cells compared to controls, suggesting a synergistic effect that warrants further exploration .

Q & A

Q. Reference :

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of such azo-pyrazole compounds?

Methodological Answer:

  • SHELX Software : Refinement tools (e.g., SHELXL) determine bond lengths/angles and validate the azo linkage geometry. For example, intramolecular hydrogen bonds (C–H⋯N) stabilize planar conformations .
  • Crystal Packing Analysis : Identifies intermolecular interactions (e.g., π-π stacking of aromatic rings) that influence stability .

Case Study : used single-crystal X-ray diffraction to confirm the S(6) ring motif in a triazole-pyrimidine analogue .
Reference :

Advanced: What computational approaches (e.g., DFT) are used to predict electronic properties and stability?

Methodological Answer:

  • DFT/B3LYP Calculations : Optimize molecular geometry and calculate HOMO-LUMO gaps to assess reactivity. For example, electrostatic potential (MEP) surfaces identify nucleophilic/electrophilic sites .
  • Thermodynamic Analysis : Predict thermal stability via Gibbs free energy and entropy changes at varying temperatures .

Application : applied DFT to evaluate detonation velocities (8236–9167 m/s) and heats of formation (622–1211 kJ/mol) for energetic analogues .
Reference :

Advanced: How to address discrepancies between experimental and computational data in structural analysis?

Methodological Answer:

  • Cross-Validation : Compare X-ray bond lengths with DFT-optimized geometries. Adjust basis sets (e.g., 6-311G(d,p)) to improve accuracy .
  • Sensitivity Analysis : Test computational models under different solvents/pH conditions to match experimental UV-Vis or NMR shifts .

Example : reconciled intramolecular H-bonding observed in crystallography with DFT-derived Mulliken charges .
Reference :

Basic: What are the typical biological activities associated with azo-linked pyrazole derivatives?

Methodological Answer:

  • Antimicrobial Activity : Tested against Mycobacterium tuberculosis (MIC ≤6.25 µg/mL) via broth microdilution .
  • Anticancer Potential : Pyrazole-triazole hybrids inhibit tubulin polymerization (IC₅₀ ~1–10 µM) in sea urchin embryo assays .

Q. Reference :

Advanced: What strategies optimize the synthetic yield of azo-pyrazole compounds under varying reaction conditions?

Methodological Answer:

  • Solvent-Free Synthesis : Reduces side reactions (e.g., achieved 85% yield for pyrazolo-pyrimidiones under solvent-free conditions) .
  • Catalyst Screening : Use Cu(I) catalysts for regioselective azo coupling .

Q. Reference :

Advanced: How does the presence of the 2,4-dinitrophenylazo group influence the compound's electronic absorption spectra?

Methodological Answer:

  • Conjugation Effects : The electron-withdrawing nitro groups redshift λmax due to extended π-conjugation. TD-DFT calculations correlate with experimental UV-Vis .
  • Solvatochromism : Polar solvents (e.g., DMSO) stabilize charge-transfer transitions, altering absorbance .

Q. Reference :

Basic: What are the key challenges in purifying azo-linked pyrazole derivatives?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to separate regioisomers .
  • Recrystallization : Methanol/water mixtures yield high-purity crystals for X-ray studies .

Q. Reference :

Advanced: How to evaluate the thermal stability of such compounds, and what decomposition patterns are observed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures weight loss (%) at 215–340°C, indicating nitro group decomposition .
  • DSC : Exothermic peaks (~250°C) correlate with explosive decomposition in energetic analogues .

Case Study : reported a copper(II) complex with a decomposition temperature of 340°C .
Reference :

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